molecular formula C8H14N4O4 B14417694 ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate CAS No. 80805-23-8

ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate

Cat. No.: B14417694
CAS No.: 80805-23-8
M. Wt: 230.22 g/mol
InChI Key: OWWLZBADQNQNDJ-NXZHAISVSA-N
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Description

Ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate is a chemical compound with the molecular formula C8H14N4O4 and a molecular weight of 230.2212 g/mol . This compound is known for its unique structure, which includes an ethoxycarbonylhydrazinylidene group and a carbamate moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate typically involves the reaction of ethyl carbamate with ethoxycarbonylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound, ensuring consistency and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .

Properties

CAS No.

80805-23-8

Molecular Formula

C8H14N4O4

Molecular Weight

230.22 g/mol

IUPAC Name

ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate

InChI

InChI=1S/C8H14N4O4/c1-3-15-7(13)11-9-5-6-10-12-8(14)16-4-2/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)/b9-5+,10-6+

InChI Key

OWWLZBADQNQNDJ-NXZHAISVSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C=N/NC(=O)OCC

Canonical SMILES

CCOC(=O)NN=CC=NNC(=O)OCC

Origin of Product

United States

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